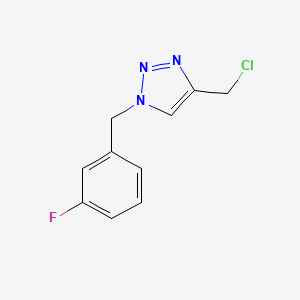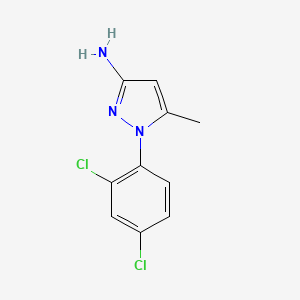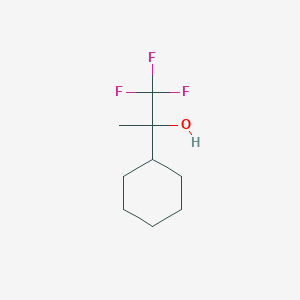
2-Cyclohexyl-1,1,1-trifluoropropan-2-ol
Overview
Description
2-Cyclohexyl-1,1,1-trifluoropropan-2-ol is a chemical compound with the molecular formula C9H15F3O and a molecular weight of 196.21 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 2-Cyclohexyl-1,1,1-trifluoropropan-2-ol is1S/C9H15F3O/c1-8(13,9(10,11)12)7-5-3-2-4-6-7/h7,13H,2-6H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model. Physical And Chemical Properties Analysis
2-Cyclohexyl-1,1,1-trifluoropropan-2-ol is a liquid at room temperature . The boiling point and other physical properties are not specified in the search results .Scientific Research Applications
Synthesis and Chemical Reactions
2-Cyclohexyl-1,1,1-trifluoropropan-2-ol serves as an important intermediate in the synthesis of various chemical compounds. For instance, a novel synthesis method for 3-(3,3,3-trifluoroprop-1-en-2-yl)furans via palladium-catalyzed cyclization-isomerization has been developed, highlighting its role in creating structurally diverse furans for potential applications in pharmaceuticals and materials science (Zhang, Zhao, & Lu, 2007). Additionally, the compound has been utilized in the synthesis of optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol, showcasing its application in molecular recognition through NMR and fluorescence spectroscopy, which could be beneficial in chiral analysis and separation technologies (Khanvilkar & Bedekar, 2018).
Catalysis and Material Science
Research on 2-Cyclohexyl-1,1,1-trifluoropropan-2-ol has also extended into the realm of catalysis and materials science. For example, studies on the allylic oxidation of cyclohexene have demonstrated the effectiveness of ruthenium-doped titanium-pillared clays, indicating the compound's potential in enhancing catalytic reactions for industrial applications (Dali et al., 2015). Furthermore, the development of Cu(II)- and Co(II)-containing metal–organic frameworks (MOFs) as catalysts for cyclohexene oxidation under solvent-free conditions highlights the role of 2-Cyclohexyl-1,1,1-trifluoropropan-2-ol in promoting green chemistry and sustainable chemical processes (Fu et al., 2012).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, such as keeping the container tightly closed and protecting from moisture .
properties
IUPAC Name |
2-cyclohexyl-1,1,1-trifluoropropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F3O/c1-8(13,9(10,11)12)7-5-3-2-4-6-7/h7,13H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJCTEPGOAHZNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCC1)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexyl-1,1,1-trifluoropropan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



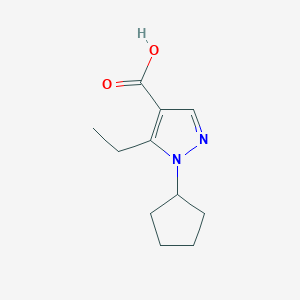
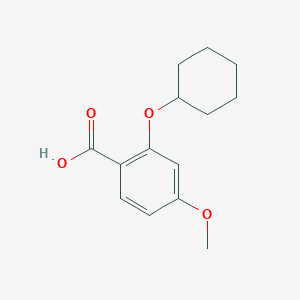
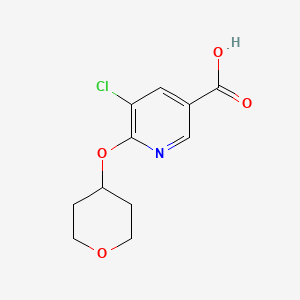
![4-chloro-2-(5-chlorothiophen-2-yl)-5H,6H,7H-cyclopenta[d]pyrimidine](/img/structure/B1453753.png)
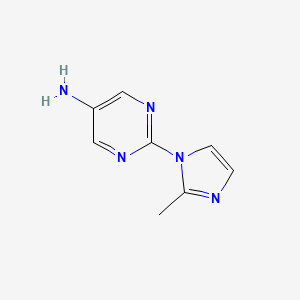
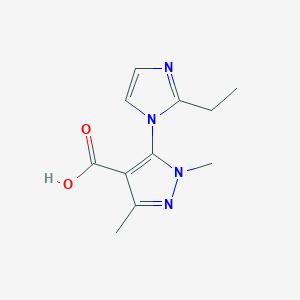
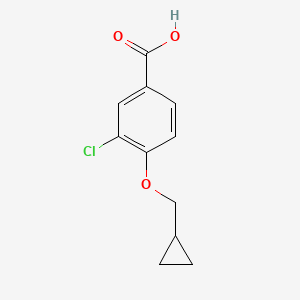
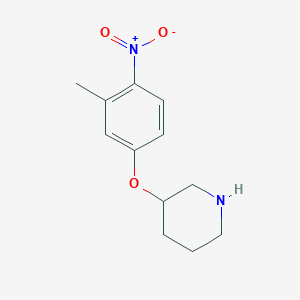
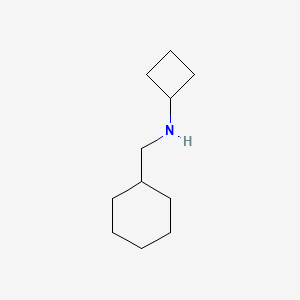
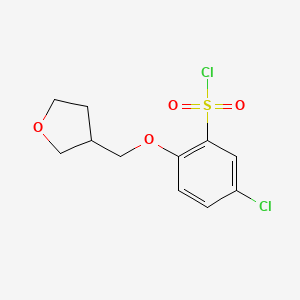
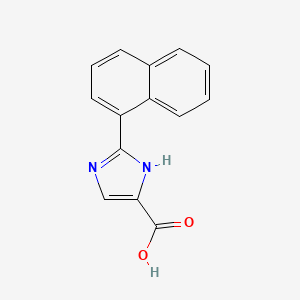
![[4-Methyl-2-(pyrrolidin-1-yl)phenyl]methanamine](/img/structure/B1453766.png)
